AgSCF₃ Enables Successful SNAr Reactions Where CuSCF₃ and Hg(SCF₃)₂ Show Markedly Lower or Zero Reactivity
In nucleophilic aromatic substitution (SNAr) reactions with KI, AgSCF₃ effectively converts activated haloaromatics to trifluoromethyl aryl sulfides [1]. In stark contrast, under the same conditions, the use of copper(I) trifluoromethanethiolate (CuSCF₃) results in lower product yields, and no reaction is observed with certain substrates . Mercury(II) trifluoromethanethiolate (Hg(SCF₃)₂) has also been investigated for such reactions but is not an effective substitute, as the [SCF₃]⁻ generated from it has a half-life of only 30 minutes in acetone [1].
| Evidence Dimension | Reactivity in SNAr with KI in Acetonitrile |
|---|---|
| Target Compound Data | Effective conversion of activated haloaromatics |
| Comparator Or Baseline | CuSCF₃: Lower yields, no reaction with some substrates; Hg(SCF₃)₂: [SCF₃]⁻ half-life 30 min |
| Quantified Difference | AgSCF₃ yields product; CuSCF₃ gives lower yields or no reaction; Hg(SCF₃)₂ yields unstable intermediate |
| Conditions | Activated haloaromatics (fluoro-, chloro-, bromo-, iodo-), KI or Bu₄NI, acetonitrile, mild conditions |
Why This Matters
For laboratories synthesizing trifluoromethyl aryl sulfides, selecting AgSCF₃ over CuSCF₃ or Hg(SCF₃)₂ directly increases synthetic success rates and avoids wasted time and materials on failed reactions.
- [1] Adams, D. J.; Clark, J. H. Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide. J. Org. Chem. 2000, 65(5), 1456-1460. View Source
